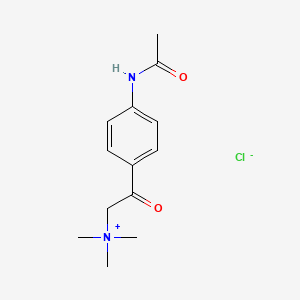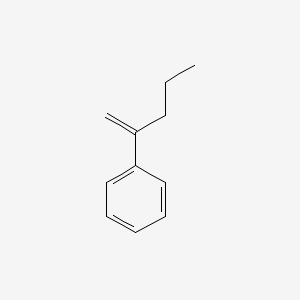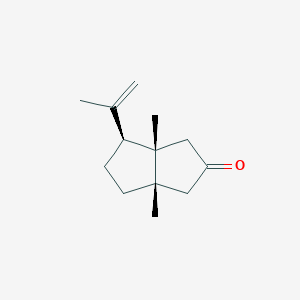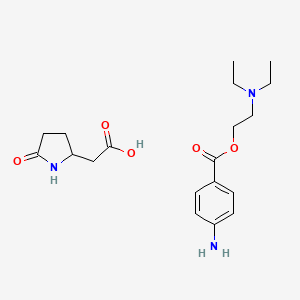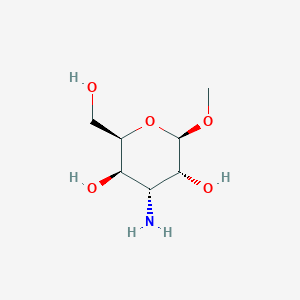![molecular formula C16H12N4O6S2 B13811052 2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)- CAS No. 63251-40-1](/img/structure/B13811052.png)
2H-Naphtho[1,2-d]triazole-6,8-disulfonic acid, 2-(4-aminophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-aminophenyl)-2H-naphtho[1,2-d]triazole-6,8-disulphonic acid is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-2H-naphtho[1,2-d]triazole-6,8-disulphonic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzenesulfonic acid with naphthalene-1,2-diamine under acidic conditions to form the triazole ring. The reaction is usually carried out in the presence of a strong acid like sulfuric acid, which acts as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-aminophenyl)-2H-naphtho[1,2-d]triazole-6,8-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles like amines or alcohols, are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-(4-aminophenyl)-2H-naphtho[1,2-d]triazole-6,8-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-(4-aminophenyl)-2H-naphtho[1,2-d]triazole-6,8-disulphonic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar structural features but different properties.
1,2,4-Triazole: Known for its antifungal and anticancer activities.
Benzothiazole Derivatives: Share some structural similarities and are also used in medicinal chemistry.
Uniqueness
What sets 2-(4-aminophenyl)-2H-naphtho[1,2-d]triazole-6,8-disulphonic acid apart is its unique combination of the triazole ring with the naphthalene and sulfonic acid groups. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
63251-40-1 |
|---|---|
分子式 |
C16H12N4O6S2 |
分子量 |
420.4 g/mol |
IUPAC名 |
2-(4-aminophenyl)benzo[e]benzotriazole-6,8-disulfonic acid |
InChI |
InChI=1S/C16H12N4O6S2/c17-9-1-3-10(4-2-9)20-18-14-6-5-12-13(16(14)19-20)7-11(27(21,22)23)8-15(12)28(24,25)26/h1-8H,17H2,(H,21,22,23)(H,24,25,26) |
InChIキー |
YEQGESKQWPUAHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)N2N=C3C=CC4=C(C3=N2)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


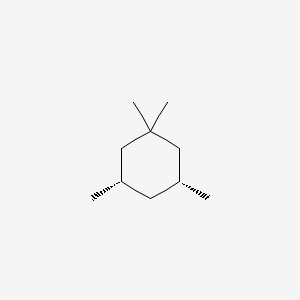
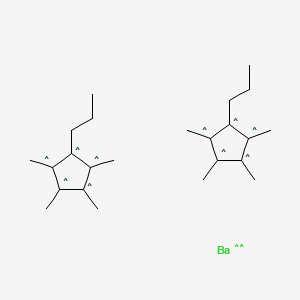
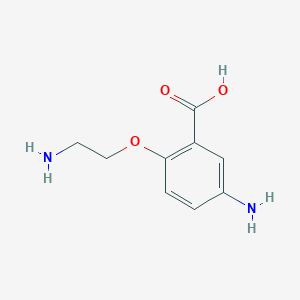
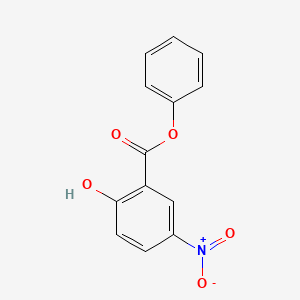
![Benzo[b]cyclopropa[e]pyran-1a(1H)-carboxamide,7,7a-dihydro-7-oxo-N-phenyl-](/img/structure/B13810999.png)
